molecular formula C14H20N2O3S B4509058 trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B4509058
M. Wt: 296.39 g/mol
InChI Key: QPPOVVIIUJTAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are widely recognized for their applications in medicinal chemistry due to their antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanecarboxylic acid moiety. The process may include the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-methylthioamide with α-haloketones under basic conditions.

    Acylation: The thiazole derivative is then acylated using acetyl chloride in the presence of a base to form the acetylated thiazole.

    Coupling Reaction: The acetylated thiazole is coupled with trans-4-aminomethylcyclohexanecarboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: Thiazole derivatives are used as catalysts in various organic reactions due to their ability to stabilize transition states.

    Synthesis: They serve as building blocks in the synthesis of more complex molecules.

Biology:

    Antimicrobial Agents: Thiazole derivatives exhibit significant antimicrobial activity against a range of pathogens.

    Anticancer Agents: They are investigated for their potential to inhibit cancer cell growth and induce apoptosis.

Medicine:

    Drug Development: Thiazole derivatives are explored for their potential as therapeutic agents in treating diseases like cancer, bacterial infections, and inflammatory conditions.

Industry:

Mechanism of Action

The mechanism of action of trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Comparison:

Properties

IUPAC Name

4-[[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-9-16-12(8-20-9)6-13(17)15-7-10-2-4-11(5-3-10)14(18)19/h8,10-11H,2-7H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPOVVIIUJTAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)NCC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 4
trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Reactant of Route 6
trans-4-({[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.